molecular formula C26H31N B13141481 4-Octyl-N,N-diphenylaniline CAS No. 850354-75-5

4-Octyl-N,N-diphenylaniline

Cat. No.: B13141481
CAS No.: 850354-75-5
M. Wt: 357.5 g/mol
InChI Key: FLEUUZRRKOYSFV-UHFFFAOYSA-N
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Description

4-Octyl-N,N-diphenylaniline is an organic compound with the molecular formula C26H31N. It is a derivative of diphenylamine, where the nitrogen atom is bonded to an octyl group and two phenyl groups. This compound is known for its applications in various fields, including organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octyl-N,N-diphenylaniline typically involves the alkylation of diphenylamine with an octyl halide. One common method is the reaction of diphenylamine with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Octyl-N,N-diphenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone imines.

    Reduction: Reduction reactions can convert it back to the parent amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products Formed

    Oxidation: Quinone imines.

    Reduction: Parent amine (diphenylamine).

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-Octyl-N,N-diphenylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Octyl-N,N-diphenylaniline involves its interaction with molecular targets through its amine and phenyl groups. It can participate in electron transfer reactions, forming radical cations that can further react with other molecules. These interactions are crucial in its applications in organic electronics, where it acts as a charge transport material .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N,N-diphenylaniline
  • 4-Iodo-N,N-diphenylaniline
  • Tris(4-methylphenyl)amine
  • Tris(4-bromophenyl)amine

Uniqueness

4-Octyl-N,N-diphenylaniline is unique due to the presence of the octyl group, which imparts specific solubility and electronic properties. This makes it particularly suitable for applications in organic electronics, where solubility and charge transport are critical factors .

Properties

CAS No.

850354-75-5

Molecular Formula

C26H31N

Molecular Weight

357.5 g/mol

IUPAC Name

4-octyl-N,N-diphenylaniline

InChI

InChI=1S/C26H31N/c1-2-3-4-5-6-9-14-23-19-21-26(22-20-23)27(24-15-10-7-11-16-24)25-17-12-8-13-18-25/h7-8,10-13,15-22H,2-6,9,14H2,1H3

InChI Key

FLEUUZRRKOYSFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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